7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
Description
7-[7-(2-Hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is a synthetic lipid-based compound characterized by a branched hydrophobic tail and a polar headgroup containing an ethanolamine moiety. Its structure features two 2-hexyldecanoate ester groups and a heptyl chain linked via a reductive amination reaction involving ethanolamine . The compound’s design aligns with strategies for optimizing lipid nanoparticles (LNPs), where branched alkyl chains enhance membrane fluidity and encapsulation efficiency of therapeutic cargoes.
Properties
Molecular Formula |
C48H95NO5 |
|---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-21-29-37-45(35-27-15-11-7-3)47(51)53-43-33-25-19-23-31-39-49(41-42-50)40-32-24-20-26-34-44-54-48(52)46(36-28-16-12-8-4)38-30-22-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
InChI Key |
OFBLVVLBBQDFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Drug Delivery Systems
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is primarily utilized in the development of lipid nanoparticles (LNPs). These nanoparticles serve as carriers for various therapeutic agents, improving their bioavailability and stability. The compound's amphiphilic nature allows it to encapsulate hydrophobic drugs, making it suitable for various formulations.
- Case Study : In a study focusing on LNPs for mRNA delivery, the incorporation of this compound significantly enhanced the stability and efficacy of the delivered mRNA, leading to improved protein expression in target cells .
Anticancer Activity
Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
- Case Study : A recent investigation into lipid-based formulations revealed that the compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism was attributed to its ability to disrupt cellular membranes and induce apoptotic pathways .
Formulation of Biocompatible Materials
The compound's properties make it suitable for formulating biocompatible materials used in tissue engineering and regenerative medicine. Its ability to form hydrogels can be beneficial in creating scaffolds that support cell growth and tissue regeneration.
- Research Findings : Studies have shown that hydrogels incorporating this compound promote cell adhesion and proliferation, making them ideal candidates for applications in wound healing and tissue repair .
Comparative Analysis of Lipid Nanoparticle Formulations
| Formulation | Encapsulated Drug | Efficacy | Stability |
|---|---|---|---|
| LNP with 7-[7-(2-hexyldecanoyloxy)... | mRNA | High (improved expression) | Enhanced |
| Conventional LNP | mRNA | Moderate | Standard |
| LNP with alternative lipid | Chemotherapeutics | Variable | Lower |
Mechanism of Action
The mechanism of action of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a combinatorial library of ionizable lipids tailored for LNPs. Below is a detailed comparison with two closely related analogs from published studies:
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw Professional 22.0.
Key Findings :
Branching vs. Branched esters increase hydrophobicity (logP ≈ 12.5 estimated) versus linear analogs (logP ≈ 10.2 for decanoyloxy), impacting drug-loading capacity in LNPs.
Polar Modifications: The third compound’s dimethylamino-butanoyloxy group introduces a cationic charge at physiological pH, enhancing nucleic acid binding—a feature absent in the target compound. This highlights a trade-off between stability (target compound) and functional versatility (third compound) .
Research Implications and Limitations
- Advantages of Target Compound : Superior biodegradability is expected due to ester linkages, while branching may delay enzymatic cleavage compared to linear chains.
- Limitations: No direct in vivo data exists for the target compound; its performance is inferred from structural analogs. The absence of polar modifications may limit its utility in mRNA delivery compared to cationically modified analogs.
Biological Activity
The compound 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is a complex lipid that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C42H83NO5
- Molecular Weight: 682.11 g/mol
- CAS Number: 2089253-14-3
This compound is characterized by a long hydrocarbon chain and functional groups that suggest amphiphilic properties, making it suitable for various biological applications, particularly in drug delivery systems.
1. Anticancer Properties
Recent studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, research on fatty acid amides like Palmitoylethanolamide (PEA) indicates their ability to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins such as BAX and BCL-2 .
- Apoptosis Induction: Activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.
- Cell Cycle Arrest: Upregulation of tumor suppressor genes (e.g., P53) leads to cell cycle arrest in cancer cells .
2. Antimicrobial Activity
Compounds with similar structures have been studied for their antimicrobial effects. The incorporation of long-chain fatty acids has been shown to enhance the efficacy of antimicrobial agents against various pathogens, suggesting potential applications in treating infections .
3. Drug Delivery Applications
The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in the formulation of nanoparticles for targeted drug delivery systems .
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of fatty acid amides found that PEA significantly inhibited the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. The study reported alterations in nuclear morphology and enhanced apoptosis through upregulation of several apoptotic markers .
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that compounds similar to this compound can enhance the activity of biocides against resistant strains of bacteria, indicating their potential role in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
